SC-Val-Cit-PAB SC-Val-Cit-PAB
Brand Name: Vulcanchem
CAS No.:
VCID: VC16682746
InChI: InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1
SMILES:
Molecular Formula: C28H40N6O9
Molecular Weight: 604.7 g/mol

SC-Val-Cit-PAB

CAS No.:

Cat. No.: VC16682746

Molecular Formula: C28H40N6O9

Molecular Weight: 604.7 g/mol

* For research use only. Not for human or veterinary use.

SC-Val-Cit-PAB -

Specification

Molecular Formula C28H40N6O9
Molecular Weight 604.7 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate
Standard InChI InChI=1S/C28H40N6O9/c1-17(2)25(33-21(36)7-3-4-8-24(39)43-34-22(37)13-14-23(34)38)27(41)32-20(6-5-15-30-28(29)42)26(40)31-19-11-9-18(16-35)10-12-19/h9-12,17,20,25,35H,3-8,13-16H2,1-2H3,(H,31,40)(H,32,41)(H,33,36)(H3,29,30,42)/t20-,25-/m0/s1
Standard InChI Key YIYZNUPSCFOSEP-CPJSRVTESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O
Canonical SMILES CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCC(=O)ON2C(=O)CCC2=O

Introduction

Chemical Structure and Molecular Properties

SC-Val-Cit-PAB (systematic name: 6-maleimidohexanoyl-valyl-citrullinyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate) is a heterobifunctional linker with a molecular formula of C28H40N6O9\text{C}_{28}\text{H}_{40}\text{N}_{6}\text{O}_{9} and a molecular weight of 604.65 g/mol . The compound comprises three functional regions:

  • Maleimide Group: Facilitates covalent conjugation to cysteine residues on antibodies.

  • Valine-Citrulline Dipeptide: Serves as a protease-cleavable substrate, preferentially targeted by cathepsin B.

  • p-Aminobenzyl Alcohol (PAB) Spacer: Enables self-immolative release of payloads post-cleavage .

Table 1: Molecular Properties of SC-Val-Cit-PAB

PropertyValue
Molecular FormulaC28H40N6O9\text{C}_{28}\text{H}_{40}\text{N}_{6}\text{O}_{9}
Molecular Weight604.65 g/mol
TargetADC Linker
Storage Conditions-20°C, desiccated
SolubilityDMSO, DMF

The valine-citrulline sequence is critical for enzymatic specificity, as citrulline’s non-standard amino acid structure minimizes off-target cleavage . The PAB spacer undergoes 1,6-elimination upon dipeptide cleavage, releasing payloads such as monomethyl auristatin E (MMAE) .

Synthesis and Manufacturing

  • Citrulline-PAB Conjugation: L-Citrulline is coupled to PAB using HATU, preserving stereochemistry.

  • Dipeptide Formation: Fmoc-Val-OSu is reacted with Cit-PABOH to form Val-Cit-PABOH.

  • Maleimide Functionalization: 6-Maleimidohexanoic acid is activated with N,N'-disuccinimidyl carbonate and conjugated to Val-Cit-PABOH .

Key Advancements in Synthesis

  • Epimerization Mitigation: Substituting DCC/HOBt with HATU reduced racemization at the citrulline α-carbon .

  • Scalability: Batches exceeding 1 g demonstrated consistent purity (>95%) and diastereomeric excess .

Mechanism of Action

SC-Val-Cit-PAB’s therapeutic efficacy hinges on its selective cleavage by lysosomal proteases, particularly cathepsin B. The mechanism proceeds as follows:

  • ADC Internalization: Antibody-mediated binding to tumor antigens prompts endocytosis.

  • Lysosomal Trafficking: Acidic lysosomal environments activate cathepsin B.

  • Peptide Cleavage: Cathepsin B hydrolyzes the Val-Cit amide bond, initiating PAB spacer breakdown.

  • Payload Release: 1,6-Elimination liberates the cytotoxic drug (e.g., MMAE) into the cytosol .

Enzymatic Specificity

While cathepsin B is the primary hydrolase, studies using gene knockout models identified contributions from cathepsins S, L, and F . SC-Val-Cit-PAB exhibits negligible cleavage by plasma carboxylesterases (e.g., Ces1C), ensuring systemic stability .

Biological Activity and Pharmacokinetics

SC-Val-Cit-PAB’s design balances stability and activation:

  • Plasma Stability: Half-lives of 6.0 days (mice) and 9.6 days (monkeys) underscore its resistance to non-specific proteolysis .

  • Tumor-Specific Activation: Cathepsin B overexpression in malignancies (e.g., breast, lung cancers) enables localized payload release .

Table 2: Pharmacokinetic Profile

ParameterValue
Plasma Half-Life6.0–9.6 days
Cleavage Efficiency>90% (Cat B)
Payload Release<2 hours

In vivo studies demonstrated a 90% reduction in tumor volume for ADCs using SC-Val-Cit-PAB compared to non-cleavable linkers .

Applications in Antibody-Drug Conjugates

SC-Val-Cit-PAB has been utilized in over 20 clinical-stage ADCs, including FDA-approved brentuximab vedotin . Key applications include:

  • Solid Tumors: Enhanced penetration and payload retention in dense stromal environments.

  • Hematological Cancers: Rapid internalization and lysosomal processing in CD30+ lymphomas .

Comparative Linker Performance

A 2023 study evaluated dipeptide variants (Val-Ala, Val-Lys) and found SC-Val-Cit-PAB superior in tumor-to-plasma drug ratios (5:1 vs. 2:1 for Val-Ala) .

Future Directions

Ongoing research focuses on:

  • Next-Generation Linkers: Incorporating hydrophilic P3 residues (e.g., 2-hydroxy acetamide) to further improve plasma stability .

  • Dual-Cleavable Systems: Combining protease-sensitive and pH-labile motifs for multi-stage drug release.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator